molecular formula C13H12O4 B2725432 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid CAS No. 1245740-23-1

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B2725432
CAS No.: 1245740-23-1
M. Wt: 232.235
InChI Key: HHTYPHWYEYGOEX-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is an organic compound characterized by a furan ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where a methoxybenzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-methylfuran-3-carboxylic acid: Lacks the methoxy group, which can affect its reactivity and interactions.

    5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid: The position of the methoxy group can influence the compound’s properties and applications.

Uniqueness

5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYPHWYEYGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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